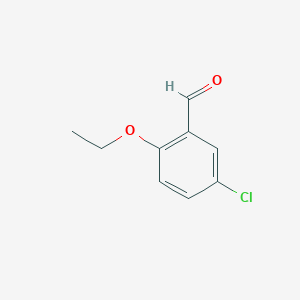

5-Chloro-2-ethoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128961. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUJRLHWDLJULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299261 | |

| Record name | 5-chloro-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27682-64-0 | |

| Record name | 27682-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-ethoxybenzaldehyde: A Comprehensive Technical Guide

CAS Number: 27682-64-0

This technical guide provides an in-depth overview of 5-Chloro-2-ethoxybenzaldehyde, a substituted aromatic aldehyde with applications in organic synthesis and potential for use in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

This compound is a solid at room temperature with a faint characteristic odor. Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 27682-64-0 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-chloro-2-ethoxy-benzaldehyde, NSC128961 | |

| Melting Point | 66-67 °C | |

| Boiling Point | 279.1 °C at 760 mmHg | |

| Density | 1.202 g/cm³ | |

| Appearance | Solid | [1] |

Safety Information:

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis. This method involves the O-alkylation of a substituted phenol, in this case, 5-chlorosalicylaldehyde, with an ethyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of related 2-ethoxybenzaldehyde derivatives.[3]

Materials:

-

5-chlorosalicylaldehyde

-

Ethyl iodide or ethyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask (approximately 10 mL per gram of 5-chlorosalicylaldehyde).

-

Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 20°C for an extended period or gently heated to increase the rate) and stir for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). A cited synthesis suggests stirring at 20°C for 48 hours can lead to a high yield.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization to yield the pure product.

Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the aromatic protons, and the aldehyde proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~10.3 | Singlet | - |

| Aromatic (H-6) | ~7.8 | Doublet | ~2.5 |

| Aromatic (H-4) | ~7.5 | Doublet of doublets | ~8.8, 2.5 |

| Aromatic (H-3) | ~7.0 | Doublet | ~8.8 |

| Methylene (-OCH₂CH₃) | ~4.1 | Quartet | ~7.0 |

| Methyl (-OCH₂CH₃) | ~1.4 | Triplet | ~7.0 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~189 |

| C-2 (C-OEt) | ~159 |

| C-5 (C-Cl) | ~128 |

| C-1 (C-CHO) | ~125 |

| C-4 | ~135 |

| C-6 | ~128 |

| C-3 | ~114 |

| Methylene (-OCH₂) | ~65 |

| Methyl (-CH₃) | ~15 |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of strong absorption bands corresponding to the carbonyl and ether functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (aldehyde) | ~1680-1700 (strong) |

| C-H (aldehyde) | ~2720 and ~2820 (medium) |

| C-O (ether) | ~1250 (strong) |

| C-Cl | ~700-800 |

| Aromatic C=C | ~1450-1600 |

Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a solution of 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

For ¹H NMR, set the spectral width from 0 to 12 ppm and reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

For ¹³C NMR, set the spectral width from 0 to 200 ppm with proton decoupling and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy:

-

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum in the mid-infrared range (4000 to 400 cm⁻¹).

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis and automatically subtracted.

Workflow for Spectroscopic Characterization.

Potential Applications in Drug Discovery

While there is limited direct research on the biological activities of this compound, its structural motifs are present in molecules with known pharmacological properties. Derivatives of substituted benzaldehydes and salicylaldehydes have been investigated for a range of therapeutic applications.

For instance, compounds containing a 5-chlorosalicyl moiety have been explored for their antimicrobial and antiviral activities. The chlorine atom at the 5-position can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved interactions with biological targets.

Derivatives of 2-alkoxybenzaldehydes have also been studied in the context of cancer research . For example, some benzyloxybenzaldehyde derivatives have been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer stem cells.

Given these precedents, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile and to identify potential molecular targets.

Role in Drug Discovery Funnel.

References

In-depth Technical Guide: 5-Chloro-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 5-Chloro-2-ethoxybenzaldehyde. The information is intended for researchers and professionals involved in chemical synthesis and drug development.

Core Properties of this compound

This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a chlorine atom, an ethoxy group, and a formyl (aldehyde) group. This combination of functional groups makes it a valuable intermediate in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 184.62 g/mol |

| Molecular Formula | C₉H₉ClO₂ |

| CAS Number | 27682-64-0 |

| Melting Point | 66-67 °C[1] |

| Boiling Point | 279.1 °C at 760 mmHg[1] |

| Density | 1.202 g/cm³[1] |

| Flash Point | 120.6 °C[1] |

| LogP | 2.55120[1] |

| Purity | Typically ≥98% |

| Physical Form | Solid[2] |

| Storage Temperature | 2-8 °C, under inert atmosphere[2] |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be achieved via the Williamson ether synthesis, a reliable and widely used method for preparing ethers. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Experimental Protocol

This protocol details the synthesis of this compound from 5-chloro-2-hydroxybenzaldehyde and ethyl iodide.

Materials:

-

5-chloro-2-hydroxybenzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent).

-

Addition of Base and Solvent: To the flask, add anhydrous potassium carbonate (1.5 equivalents) followed by anhydrous DMF (approximately 10 mL per gram of the starting salicylaldehyde).

-

Formation of Phenoxide: Stir the resulting suspension at room temperature for 15 minutes to facilitate the deprotonation of the phenolic hydroxyl group.

-

Addition of Ethylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer three times with 50 mL of diethyl ether.

-

Washing: Combine the organic layers and wash twice with 50 mL of brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product.

Potential Biological Significance: ALDH1A3 Inhibition

While direct biological data for this compound is limited, its structural class, benzyloxybenzaldehydes, has garnered significant interest in cancer research. Specifically, derivatives with this scaffold have been identified as potential inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).

ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid from retinaldehyde.[3] Elevated expression of ALDH1A3 has been linked to cancer stem cells (CSCs) in various tumors, including gliomas, and is often associated with poor clinical outcomes.[3][4] The inhibition of ALDH1A3 is therefore a promising therapeutic strategy to target CSCs, potentially hindering tumor growth, invasiveness, and chemoresistance.[4]

The general mechanism involves the inhibitor molecule binding to the active site of the ALDH1A3 enzyme, preventing the natural substrate, retinaldehyde, from being oxidized to retinoic acid. This disruption of retinoic acid signaling can impact gene transcription that is crucial for the proliferation and maintenance of cancer stem cells.

Given its structure, this compound serves as a potential starting material or scaffold for the development of more potent and selective ALDH1A3 inhibitors for therapeutic applications. Further research and derivatization could lead to novel compounds with significant anti-cancer activity.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 27682-64-0 [sigmaaldrich.com]

- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethoxybenzaldehyde is an aromatic organic compound with potential applications in various fields of chemical research, particularly in the synthesis of novel pharmaceutical agents and other bioactive molecules. Its structure, featuring a chlorinated and ethoxylated benzaldehyde core, provides a versatile scaffold for the development of compounds with tailored biological activities. This technical guide presents a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, and a review of the biological activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 27682-64-0 | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [2] |

| Melting Point | 66-67 °C | [3] |

| Boiling Point | 279.1 °C at 760 mmHg | [3] |

| Density | 1.202 g/cm³ | [3] |

| Flash Point | 120.6 °C | [3] |

| XLogP3 | 2.3 | [3] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers. This protocol is adapted from the synthesis of similar 2-ethoxybenzaldehyde derivatives and involves the reaction of 5-chlorosalicylaldehyde with an ethylating agent in the presence of a base.[4]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

5-Chlorosalicylaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (C₂H₅I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, a solution of 5-chlorosalicylaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Ethyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is then extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification of this compound

Purification of the crude product can be achieved by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Beaker

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

The crude product is dissolved in a minimal amount of hot ethanol.

-

Water is added dropwise to the hot solution until turbidity persists.

-

The solution is then allowed to cool slowly to room temperature and subsequently cooled in an ice bath to facilitate crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Spectroscopic Data (Predicted and Inferred from Related Compounds)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), aromatic protons, and the aldehydic proton. The chemical shifts (δ) in ppm relative to TMS are predicted as follows:

-

Aldehyde proton (-CHO): ~9.8 - 10.5 ppm (singlet)

-

Aromatic protons: ~6.9 - 7.8 ppm (multiplets)

-

Ethoxy methylene protons (-OCH₂CH₃): ~4.1 ppm (quartet)

-

Ethoxy methyl protons (-OCH₂CH₃): ~1.4 ppm (triplet)

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethoxy group. Predicted chemical shifts (δ) in ppm are:

-

Carbonyl carbon (-CHO): ~190 ppm

-

Aromatic carbons: ~110 - 160 ppm

-

Ethoxy methylene carbon (-OCH₂CH₃): ~64 ppm

-

Ethoxy methyl carbon (-OCH₂CH₃): ~15 ppm

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (aldehyde): ~1680 - 1705 cm⁻¹ (strong)

-

C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹ (two weak bands)

-

C-O stretch (aryl ether): ~1240 - 1260 cm⁻¹

-

C-Cl stretch: ~1000 - 1100 cm⁻¹

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 184 and 186 with an approximate ratio of 3:1 due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent loss of carbon monoxide (CO).[5]

Potential Biological Activity and Signaling Pathway Involvement

While no specific biological activity or signaling pathway involvement has been reported for this compound in the searched literature, studies on structurally related substituted benzaldehydes suggest several potential areas of interest for researchers and drug development professionals.

Cytotoxic and Anticancer Effects: Various substituted benzaldehyde derivatives have been investigated for their cytotoxic effects against cancer cell lines.[6][7] The presence of substituents on the benzene ring can significantly influence this activity.[6] For instance, some benzyloxybenzaldehyde derivatives have been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell proliferation.[8] This suggests that this compound could be a valuable intermediate for synthesizing novel compounds with potential anticancer properties.

Figure 2: Potential inhibition of the ALDH1A3 signaling pathway by benzaldehyde derivatives.

Enzyme Inhibition: Chlorobenzaldehyde derivatives have been explored as inhibitors of various enzymes. For example, some have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.[9][10] The chloro and ethoxy substituents on the benzaldehyde ring of this compound could modulate its interaction with the active sites of different enzymes, making it a candidate for screening against various enzymatic targets.

Antimicrobial Activity: Schiff bases and other derivatives of 5-chlorosalicylaldehyde, the precursor to this compound, have demonstrated antimicrobial activity against various bacterial and fungal strains.[11][12] This suggests that derivatives of this compound could also possess antimicrobial properties worth investigating.

Conclusion

This compound is a substituted aromatic aldehyde with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, along with a plausible experimental protocol for its synthesis and purification. While direct experimental data on its spectroscopic characteristics and biological activity are limited, analysis of structurally related compounds provides valuable insights into its expected properties and potential applications. For researchers in drug discovery, this compound represents a promising starting point for the development of novel therapeutic agents with potential cytotoxic, enzyme inhibitory, and antimicrobial activities. Further research is warranted to fully elucidate the chemical and biological profile of this compound and its derivatives.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. repositorio.ufc.br [repositorio.ufc.br]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

5-Chloro-2-ethoxybenzaldehyde is an aromatic aldehyde with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at position 5, an ethoxy group at position 2, and a formyl (aldehyde) group at position 1.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 27682-64-0

-

Chemical Formula: C₉H₉ClO₂

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 5-chlorosalicylaldehyde and ethyl bromide in the presence of a weak base like potassium carbonate.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | Singlet (s) | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the aromatic ring current, typically appearing above 10 ppm. |

| ~7.8 | Doublet (d) | 1H | Aromatic proton (H-6) | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will be split by the adjacent H-4. |

| ~7.5 | Doublet of doublets (dd) | 1H | Aromatic proton (H-4) | This proton is coupled to both H-3 and H-6. |

| ~7.0 | Doublet (d) | 1H | Aromatic proton (H-3) | This proton is ortho to the electron-donating ethoxy group, resulting in an upfield shift compared to other aromatic protons. It is split by H-4. |

| ~4.2 | Quartet (q) | 2H | Methylene protons (-OCH₂CH₃) | These protons are adjacent to a methyl group, resulting in a quartet. |

| ~1.5 | Triplet (t) | 3H | Methyl protons (-OCH₂CH₃) | These protons are adjacent to a methylene group, resulting in a triplet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~189 | Carbonyl carbon (C=O) | The carbonyl carbon of an aldehyde is significantly deshielded and appears at a very low field. |

| ~160 | C-2 (Aromatic) | This carbon is attached to the electron-donating ethoxy group, causing a significant downfield shift. |

| ~135 | C-6 (Aromatic) | |

| ~133 | C-4 (Aromatic) | |

| ~128 | C-5 (Aromatic) | This carbon is attached to the chlorine atom. |

| ~125 | C-1 (Aromatic) | |

| ~115 | C-3 (Aromatic) | This carbon is shielded by the ortho-ethoxy group. |

| ~65 | Methylene carbon (-OCH₂) | |

| ~15 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2850 and ~2750 | Medium | Aldehydic C-H stretch | A characteristic pair of bands for the C-H bond of an aldehyde group. |

| ~1700 | Strong | Carbonyl (C=O) stretch | The strong absorption is typical for a carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde. |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretches | Multiple bands are expected due to the vibrations of the benzene ring. |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) | Characteristic of the ether linkage. |

| ~1050 | Strong | Aryl-O-C stretch (symmetric) | Characteristic of the ether linkage. |

| ~830 | Strong | C-H out-of-plane bending | Indicative of a 1,2,4-trisubstituted benzene ring. |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 184 (for ³⁵Cl) and a smaller [M+2]⁺ peak at m/z 186 (for ³⁷Cl) with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

Plausible Fragmentation Pattern:

-

Loss of H·: A peak at m/z 183, corresponding to the [M-H]⁺ ion.

-

Loss of ·CH₃: A peak at m/z 169, resulting from the loss of a methyl radical from the ethoxy group.

-

Loss of ·C₂H₅: A peak at m/z 155, from the loss of an ethyl radical.

-

Loss of CO: A peak at m/z 156, corresponding to the [M-CO]⁺ ion.

-

Formation of the chlorophenoxy cation: A peak at m/z 127.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR: The spectrum is recorded with proton decoupling to obtain single-line signals for each carbon atom. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which is a solid at room temperature, can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is performed by introducing a small amount of the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualization of Structure and Elucidation Workflow

The following diagrams illustrate the chemical structure and the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Chloro-2-ethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details experimental protocols, presents comparative quantitative data, and visualizes reaction pathways and workflows to support research and development efforts.

Introduction

This compound is an aromatic aldehyde featuring a chlorine substituent at the 5-position and an ethoxy group at the 2-position of the benzaldehyde scaffold. This substitution pattern makes it a versatile building block for the synthesis of a wide range of more complex molecules, including biologically active compounds. The strategic placement of the chloro and ethoxy groups allows for various subsequent chemical transformations, making it a key starting material in medicinal chemistry and drug discovery programs. This guide will explore the most common and effective methods for its synthesis, with a focus on providing practical and detailed experimental procedures.

Synthetic Routes and Mechanisms

The synthesis of this compound can be approached through several synthetic strategies. The most direct and widely reported method is the Williamson ether synthesis starting from 5-chlorosalicylaldehyde. Alternative approaches include the formylation of a suitably substituted benzene ring via the Vilsmeier-Haack or Reimer-Tiemann reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and high-yielding method for the preparation of ethers. In the context of this compound synthesis, this involves the deprotonation of the hydroxyl group of 5-chlorosalicylaldehyde to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Reaction Scheme:

Where X is a leaving group, typically a halide (I, Br).

This SN2 reaction is favored by the use of a polar aprotic solvent which can solvate the cation of the base, leaving the phenoxide anion more nucleophilic.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation method that introduces a formyl group (-CHO) onto an electron-rich aromatic ring. For the synthesis of this compound, the starting material would be 4-chloro-1-ethoxybenzene. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).

Reaction Scheme:

The ethoxy group is an activating group and directs the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the chlorine atom, the formylation occurs at the ortho position.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols. This reaction typically uses chloroform (CHCl3) in a basic solution to generate a dichlorocarbene (:CCl2) intermediate, which then reacts with a phenoxide. To synthesize this compound via this route, a two-step process is necessary:

-

Formylation of 4-chlorophenol: The Reimer-Tiemann reaction on 4-chlorophenol would yield 5-chlorosalicylaldehyde.

-

Etherification: The resulting 5-chlorosalicylaldehyde is then subjected to a Williamson ether synthesis to introduce the ethoxy group.

Reaction Scheme:

Step 1: Reimer-Tiemann Formylation

Step 2: Williamson Ether Synthesis

Experimental Protocols

Williamson Ether Synthesis of this compound

This protocol is based on established high-yield procedures.

Materials:

-

5-Chlorosalicylaldehyde

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-chlorosalicylaldehyde (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask. Add anhydrous DMF (approximately 10 mL per gram of 5-chlorosalicylaldehyde).

-

Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 20°C and stir for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Vilsmeier-Haack Reaction (General Protocol for Aromatic Formylation)

The following is a general procedure for the Vilsmeier-Haack reaction which can be adapted for the formylation of 4-chloro-1-ethoxybenzene.

Materials:

-

4-Chloro-1-ethoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Sodium acetate solution, aqueous

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add POCl3 (1.5 eq) to anhydrous DMF (used as both reagent and solvent). Stir the mixture at 0°C for 30 minutes.

-

Addition of Substrate: Dissolve 4-chloro-1-ethoxybenzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the iminium salt intermediate.

-

Extraction: Extract the mixture with diethyl ether.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Reimer-Tiemann Reaction and Subsequent Etherification (Two-Step Protocol)

Step 1: Reimer-Tiemann Formylation of 4-Chlorophenol (General Protocol)

Materials:

-

4-Chlorophenol

-

Chloroform (CHCl3)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Steam distillation apparatus

Procedure:

-

Reaction Setup: Dissolve 4-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (excess) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Chloroform: Heat the mixture to 60-70°C and add chloroform (excess) dropwise with vigorous stirring.

-

Reaction: Continue to stir the mixture at 60-70°C for several hours.

-

Workup: After the reaction is complete, cool the mixture and acidify with concentrated HCl.

-

Purification: The product, 5-chlorosalicylaldehyde, can be purified by steam distillation.

Step 2: Williamson Ether Synthesis of 5-Chlorosalicylaldehyde

Follow the protocol outlined in Section 3.1.

Data Presentation

Comparison of Synthetic Routes

| Parameter | Williamson Ether Synthesis | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction & Etherification |

| Starting Material | 5-Chlorosalicylaldehyde | 4-Chloro-1-ethoxybenzene | 4-Chlorophenol |

| Key Reagents | Ethyl iodide, K2CO3, DMF | POCl3, DMF | CHCl3, NaOH; then Ethyl iodide, Base |

| Number of Steps | 1 | 1 | 2 |

| Reported Yield | 96%[1] | Generally moderate to good | Moderate overall yield |

| Reaction Conditions | 20°C, 48h[1] | 0°C to room temperature | Step 1: 60-70°C; Step 2: Varies |

| Advantages | High yield, direct route | One-pot formylation | Readily available starting material |

| Disadvantages | Requires 5-chlorosalicylaldehyde | Vilsmeier reagent is moisture sensitive | Two-step process, use of chloroform |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 27682-64-0 |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| Melting Point | 66-67 °C[1] |

| Boiling Point | 279.1 °C at 760 mmHg[1] |

| Appearance | Solid |

Mandatory Visualizations

Reaction Pathways

Caption: Comparative overview of synthetic pathways to this compound.

Experimental Workflow: Williamson Ether Synthesis

References

An In-depth Technical Guide to the Starting Materials for 5-Chloro-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 5-Chloro-2-ethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details two principal synthetic pathways: the Williamson ether synthesis commencing from 5-chloro-2-hydroxybenzaldehyde, and the formylation of 4-chloro-1-ethoxybenzene. Each method is presented with detailed experimental protocols, quantitative data, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. The guide also includes information on the synthesis of the requisite starting materials.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structural features, including the presence of a reactive aldehyde group, a chloro substituent, and an ethoxy moiety, make it a versatile building block for the synthesis of a diverse range of more complex molecules. A thorough understanding of its synthetic pathways is crucial for researchers and process chemists to ensure efficient and scalable production. This guide elucidates the most common and effective methods for its preparation, focusing on the starting materials, reaction mechanisms, and experimental details.

Synthetic Routes and Starting Materials

The synthesis of this compound can be approached from two primary strategic disconnections, leading to two distinct sets of starting materials and synthetic methodologies.

Route 1: Williamson Ether Synthesis

This classical and widely employed method for ether synthesis is a primary route to this compound. The key starting material for this pathway is 5-chloro-2-hydroxybenzaldehyde .

Route 2: Formylation of an Ethoxybenzene Derivative

An alternative approach involves the introduction of the aldehyde group onto a pre-existing chloro-ethoxybenzene scaffold. The key starting material for this route is 4-chloro-1-ethoxybenzene .

The logical relationship between these synthetic routes is illustrated in the following diagram:

In-Depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-ethoxybenzaldehyde, an aromatic compound of interest in synthetic chemistry and drug discovery. This document outlines the key spectral features, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and application in research and development.

Molecular Structure and Properties

IUPAC Name: this compound CAS Number: 27682-64-0[1] Molecular Formula: C₉H₉ClO₂[2] Molecular Weight: 184.62 g/mol [2] Physical Form: Solid[1]

The structural formula of this compound is presented below, with atom numbering used for the assignment of NMR signals.

References

An In-depth Technical Guide to 5-Chloro-2-ethoxybenzaldehyde

This technical guide provides a comprehensive overview of 5-Chloro-2-ethoxybenzaldehyde, a significant chemical intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines its chemical properties, a detailed protocol for its synthesis, and a visual representation of the synthetic workflow, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Information

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is classified as a benzaldehyde derivative, characterized by a chlorine atom at the fifth position and an ethoxy group at the second position of the benzene ring.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, application in synthetic procedures, and for analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 27682-64-0 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₂ | [2][3] |

| Molecular Weight | 184.62 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 66-67 °C | [4] |

| Boiling Point | 279.1 °C at 760 mmHg | [4] |

| Density | 1.202 g/cm³ | [4] |

| Flash Point | 120.6 °C | [4] |

| Vapor Pressure | 0.0041 mmHg at 25°C | [4] |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8 °C in an inert atmosphere | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the starting material is 5-chlorosalicylaldehyde, which is deprotonated to form a phenoxide ion that subsequently reacts with an ethyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from 5-chlorosalicylaldehyde and ethyl iodide.

Materials:

-

5-chlorosalicylaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, add 5-chlorosalicylaldehyde (1.0 equivalent).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous dimethylformamide (approximately 10 mL per gram of 5-chlorosalicylaldehyde).

-

Formation of Phenoxide: Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the phenolic hydroxyl group.

-

Addition of Ethylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process for this compound.

References

Unveiling the Bioactive Potential of 5-Chloro-2-ethoxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of substituted benzaldehydes are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. Among these, 5-Chloro-2-ethoxybenzaldehyde serves as a key precursor for the synthesis of novel compounds with significant therapeutic potential. The presence of the chloro and ethoxy groups on the benzaldehyde ring critically influences the lipophilicity, electronic properties, and ultimately, the biological efficacy of its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their antimicrobial and anticancer properties. While direct research on the ethoxy derivatives is emerging, this guide draws upon established findings from the closely related and well-studied 5-chloro-2-hydroxybenzaldehyde analogues to provide a robust framework for future research and development.

Synthesis of Bioactive Derivatives

The versatile aldehyde functional group of this compound allows for the straightforward synthesis of a diverse library of derivatives. The most common synthetic routes involve condensation reactions with primary amines to form Schiff bases, and with hydrazines or thiosemicarbazides to yield hydrazones and thiosemicarbazones, respectively. These derivatives can be further modified, for instance, through complexation with metal ions, which has been shown to enhance their biological activity.

A general workflow for the synthesis and initial biological screening of these derivatives is depicted below:

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Biological Activities

While specific quantitative data for this compound derivatives are limited in the current literature, extensive research on analogous compounds, particularly 5-chloro-2-hydroxybenzaldehyde derivatives, provides valuable insights into their potential biological activities.

Antimicrobial Activity

Schiff bases and their metal complexes derived from substituted benzaldehydes are well-documented for their antimicrobial properties. The imine group (-C=N-) is crucial for their biological action, which is often enhanced upon chelation with metal ions. Studies on derivatives of the closely related 5-chloro-salicylaldehyde have demonstrated significant activity against a range of bacteria and fungi. For instance, certain Schiff bases have shown promising minimum inhibitory concentrations (MICs) against strains like Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Selected 5-Chloro-Salicylaldehyde Schiff Base Derivatives

| Compound | Test Organism | MIC (µg/mL) |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | B. subtilis | 45.2 |

| E. coli | 1.6 | |

| P. fluorescence | 2.8 | |

| S. aureus | 3.4 | |

| A. niger | 47.5 |

Note: This table presents data for 5-chloro-salicylaldehyde derivatives as a reference for the potential activity of this compound derivatives.

Anticancer Activity

Derivatives of substituted benzaldehydes have also been extensively investigated as potential anticancer agents. Schiff bases and their metal complexes, as well as thiosemicarbazones, have shown significant cytotoxicity against various cancer cell lines. Research on Schiff base complexes of 5-chlorosalicylaldehyde has indicated that metal complexation can enhance anticancer activity compared to the free ligand. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Table 2: In Vitro Anticancer Activity of a 5-Chlorosalicylaldehyde Schiff Base Ligand and its Metal Complexes

| Compound | Cell Line | IC50 (µg/mL) |

| Ligand | MCF-7 | >50 |

| Co(II) Complex | MCF-7 | 21.14 |

| Cu(II) Complex | MCF-7 | 5.66 |

| Zn(II) Complex | MCF-7 | 12.74 |

Note: This table presents data for 5-chloro-salicylaldehyde derivatives as a reference for the potential activity of this compound derivatives.

Signaling Pathways

The precise signaling pathways affected by this compound derivatives are yet to be fully elucidated. However, studies on similar benzaldehyde derivatives suggest potential interactions with key cellular signaling cascades implicated in cancer and inflammation. For example, some benzaldehyde derivatives have been shown to suppress the NF-κB and MAPK signaling pathways, which are crucial for cell survival, proliferation, and inflammatory responses[1][2]. Benzaldehyde itself has been reported to suppress multiple signaling pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions[3].

Caption: A simplified diagram of potential signaling pathways modulated by benzaldehyde derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of newly synthesized compounds. Below are standardized protocols for key in vitro assays.

Synthesis of Schiff Base Derivatives (General Protocol)

-

Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol in a round-bottom flask.

-

Addition of Amine: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Heat the mixture under reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of decreasing concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, including a positive control (microorganism without test compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of the test compound (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept below 0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only) and a blank control (medium only).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel antimicrobial and anticancer agents. While direct experimental data for these specific derivatives is currently limited, the extensive research on structurally similar compounds provides a strong foundation and rationale for their synthesis and biological evaluation. The synthetic accessibility of Schiff bases, hydrazones, and thiosemicarbazones, coupled with established protocols for assessing their bioactivity, offers a clear path for future investigations. Further research is warranted to synthesize and screen a library of this compound derivatives to identify lead compounds and to elucidate their mechanisms of action and effects on cellular signaling pathways. This will be a critical step in unlocking their full therapeutic potential.

References

- 1. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Benzaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzaldehyde, a simple aromatic aldehyde, and its diverse derivatives are emerging as a significant class of compounds with a broad spectrum of therapeutic applications. From combating cancer and microbial infections to mitigating inflammation and neurodegeneration, these molecules are the subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the current research, focusing on the mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their therapeutic potential.

Anticancer Applications: A New Frontier in Oncology

Benzaldehyde derivatives have demonstrated notable efficacy against various cancer cell lines, operating through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and the overcoming of drug resistance.

A key area of investigation involves benzyloxybenzaldehyde derivatives, which have shown significant activity against human leukemia (HL-60) cells.[1] These compounds have been observed to induce apoptosis and cause cell cycle arrest at the G2/M phase.[2] Furthermore, recent studies have highlighted the role of benzaldehyde in overcoming treatment resistance and metastasis in aggressive cancers like pancreatic and lung cancer.[3][4][5] The mechanism of action involves targeting the H3S28ph-14-3-3ζ axis, a critical pathway in cancer progression.[3][4] Other derivatives are being explored as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell function.[6]

Quantitative Data: Anticancer Activity of Benzaldehyde Derivatives

| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-(benzyloxy)benzaldehyde | HL-60 | MTT Assay | Significant at 1-10 µM | [1] |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | MTT Assay | Most potent of series | [1] |

| 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde derivatives | Various | MTT Assay | Varies | [7] |

| Salicylaldehyde benzoylhydrazones | Various leukemia and breast cancer cell lines | MTT Assay | Varies (some < 1 µM) | [8][9] |

| 2-arenoxybenzaldehyde N-acyl hydrazones | A-549, MDA-MB-231, PC-3 | MTT Assay | 9.389 - 22.73 | [10] |

Experimental Protocols

MTT Assay for Cytotoxicity Screening:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][4][11]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzaldehyde derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Apoptosis Marker Analysis:

Western blotting is employed to detect key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.[3][6][12][13][14]

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway: Anticancer Mechanism of Benzaldehyde

Antimicrobial Properties: A Broad Spectrum of Activity

Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties, acting against a wide range of bacteria and fungi.[12] They are considered environmentally safe antimicrobial compounds.[12] Some derivatives function by disrupting the cell membrane, leading to the release of intracellular components and eventual cell death.[12]

Quantitative Data: Antimicrobial Activity of Benzaldehyde Derivatives

| Derivative/Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Benzaldehyde | Staphylococcus aureus strains | Broth Microdilution | ≥ 1024 | [15] |

| Schiff bases of benzaldehyde derivatives | S. aureus (methicillin-sensitive) | Broth Microdilution | 24 - 49 | [16] |

| Schiff bases of benzaldehyde derivatives | Candida | Broth Microdilution | 24 | [16] |

| Benzaldehyde oxime esters | Various bacteria and fungi | Broth Microdilution | Varies | [17] |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21]

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the benzaldehyde derivative in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Several benzaldehyde derivatives have demonstrated potent anti-inflammatory activities. Compounds isolated from marine fungi, for instance, have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[22] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22] The underlying mechanism often involves the inactivation of the NF-κB pathway and the suppression of the MAPK signaling pathway.[16][22]

Quantitative Data: Anti-inflammatory Activity of Benzaldehyde Derivatives

| Derivative | Cell Line | Parameter Measured | IC50 (µM) | Reference |

| Flavoglaucin | RAW 264.7 | NO Production | Not specified, but significant inhibition | [22] |

| Isotetrahydro-auroglaucin | RAW 264.7 | NO Production | Not specified, but significant inhibition | [22] |

| 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde | RAW 264.7 | NO Generation | 1.3 ± 0.4 | [23] |

| Sinapaldehyde | RAW 264.7 | COX-2 Inhibition | 47.8 | [24] |

Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages:

This is a common in vitro model to screen for anti-inflammatory compounds.[25][26][27][28]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the benzaldehyde derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Analysis: Collect the cell supernatant to measure inflammatory mediators.

Griess Assay for Nitric Oxide (NO) Measurement:

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.[5][29][30][31][32]

-

Sample Preparation: Collect cell culture supernatants from the LPS-stimulated RAW 264.7 cells.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards.

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is determined from the standard curve.

Signaling Pathway: Anti-inflammatory Mechanism of Benzaldehyde Derivatives

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Benzaldehyde derivatives are also being investigated for their neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that certain benzaldehydes can exhibit anti-neuroinflammatory and neuroprotective activities in vitro.[11][29] For example, derivatives from the fungus Aspergillus terreus have been shown to protect neuronal cells from damage.[11][29] Furthermore, benzimidazole-based benzaldehyde derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology.[30][33]

Quantitative Data: Neuroprotective and AChE Inhibitory Activity

| Derivative | Target/Assay | IC50/EC50 | Reference |

| Benzimidazole-based benzaldehyde derivatives | Acetylcholinesterase (AChE) | Varies (some in low µM range) | [30][33] |

| Benzimidazole-based benzaldehyde derivatives | Butyrylcholinesterase (BuChE) | Varies (some in low µM range) | [30][33] |

Experimental Protocols

Neuroprotection Assay in HT22 Cells:

The HT22 hippocampal cell line is a common model for studying oxidative stress-induced neuronal cell death.[22][33][34][35][36]

-

Cell Seeding: Seed HT22 cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with the benzaldehyde derivative for a specified time.

-

Induction of Toxicity: Induce cell death by adding a toxic agent such as glutamate or hydrogen peroxide.

-

Incubation: Co-incubate the cells with the derivative and the toxic agent.

-

Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

Acetylcholinesterase (AChE) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of AChE.[37][38][39]

-

Reagent Preparation: Prepare a solution of AChE, a substrate (e.g., acetylthiocholine), and Ellman's reagent (DTNB).

-

Inhibition Reaction: Incubate the enzyme with various concentrations of the benzaldehyde derivative.

-

Substrate Addition: Add the substrate to initiate the enzymatic reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.

-

Absorbance Measurement: Measure the absorbance of the colored product over time using a microplate reader.

-

IC50 Calculation: Calculate the concentration of the derivative that causes 50% inhibition of the enzyme activity.

Experimental Workflow: Neuroprotection Assay

Conclusion

The therapeutic landscape of benzaldehyde derivatives is both vast and promising. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their potential as lead compounds for the development of novel therapeutics. The diverse mechanisms of action, from modulating key signaling pathways to direct antimicrobial effects, offer multiple avenues for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile class of molecules. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ddg-pharmfac.net [ddg-pharmfac.net]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. benchchem.com [benchchem.com]

- 15. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. protocols.io [protocols.io]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. benchchem.com [benchchem.com]

- 23. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. benchchem.com [benchchem.com]

- 30. Protocol Griess Test [protocols.io]

- 31. resources.rndsystems.com [resources.rndsystems.com]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]

- 35. researchgate.net [researchgate.net]

- 36. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 37. assaygenie.com [assaygenie.com]

- 38. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 39. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Chloro-2-ethoxybenzaldehyde (CAS No. 27682-64-0), a substituted aromatic aldehyde utilized in various chemical syntheses. Due to its hazardous properties, strict adherence to the protocols outlined in this document is essential to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |